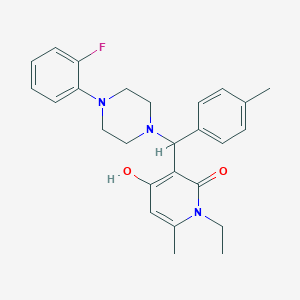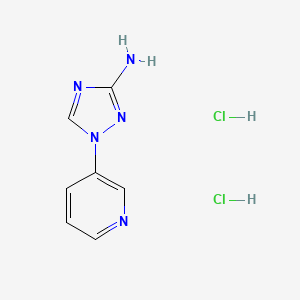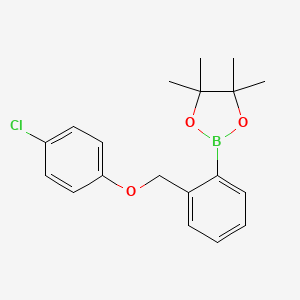
4,6-Dimethyl-2-((1-((4-(Trifluormethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C17H18F3N3O4S and its molecular weight is 417.4. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethyl-2-((1-((4-(trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Diese Verbindung könnte möglicherweise in der Suzuki–Miyaura (SM)-Kupplung verwendet werden, einer weit verbreiteten Übergangsmetall-katalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Der Erfolg der SM-Kupplung beruht auf einer Kombination aus außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen, mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organobor-Reagenz .
Arzneimittelforschung
Der Pyrrolidinring in dieser Verbindung ist einer der Stickstoffheterocyclen, die von Arzneimittelchemikern häufig verwendet werden, um Verbindungen für die Behandlung von menschlichen Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .
Krebsforschung
Derivate dieser Verbindung sind als relevante therapeutische Mittel bekannt, die potente Antitumor-Eigenschaften aufweisen . Dies deutet darauf hin, dass „4,6-Dimethyl-2-((1-((4-(Trifluormethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidin“ möglicherweise bei der Entwicklung neuer Krebsmedikamente verwendet werden könnte.
Antibakterielle Forschung
Ähnlich wie bei seinen potenziellen Antitumor-Anwendungen haben Derivate dieser Verbindung auch potente antibakterielle Eigenschaften gezeigt . Dies deutet darauf hin, dass es bei der Entwicklung neuer antibakterieller Mittel eingesetzt werden könnte.
Antifungalforschung
Neben seinen Antitumor- und antibakteriellen Anwendungen haben Derivate dieser Verbindung potente antifungale Eigenschaften gezeigt . Dies deutet darauf hin, dass es bei der Entwicklung neuer Antimykotika verwendet werden könnte.
Entzündungshemmende Forschung
Derivate dieser Verbindung haben potente entzündungshemmende Eigenschaften gezeigt . Dies deutet darauf hin, dass es bei der Entwicklung neuer entzündungshemmender Medikamente verwendet werden könnte.
Immunologischer Modulator
Die Derivate dieser Verbindung sind bekannt dafür, immunmodulatorische Eigenschaften aufzuweisen . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer immunmodulatorischer Mittel verwendet werden könnte.
Elektrosynthese und elektrochrome Eigenschaften
Diese Verbindung könnte möglicherweise bei der Elektrosynthese und der Untersuchung der elektrochromen Eigenschaften von Polydithienylpyrrolderivaten verwendet werden . Dies deutet auf potenzielle Anwendungen im Bereich der Materialwissenschaften und -technik hin.
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in the treatment of various diseases .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) coupling reaction is a common process involving similar compounds . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical pathways .
Pharmacokinetics
Similar compounds have been noted for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Result of Action
Similar compounds have been noted for their biological activity .
Action Environment
Similar compounds have been noted for their structural diversity, which allows them to adapt to various environments .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4S/c1-11-9-12(2)22-16(21-11)26-14-7-8-23(10-14)28(24,25)15-5-3-13(4-6-15)27-17(18,19)20/h3-6,9,14H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHWDBMPBXLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2515801.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2515802.png)
![N-[(2,5-Dimethylfuran-3-YL)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2515804.png)
![N-(2,4-difluorophenyl)-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2515806.png)
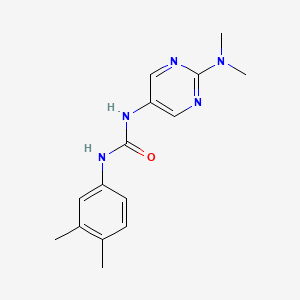
![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2515808.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2515809.png)
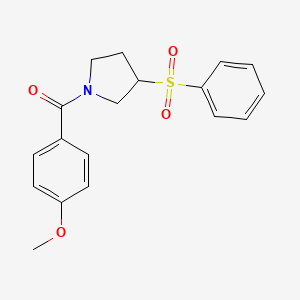
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2515811.png)
![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)

